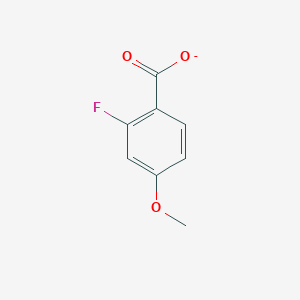

2-Fluoro-p-anisic Acid

Description

Nomenclature and Structural Context: 3-Fluoro-4-methoxybenzoic Acid

3-Fluoro-4-methoxybenzoic acid is a derivative of benzoic acid featuring two substituents on its core benzene (B151609) ring. The compound's systematic IUPAC name is 3-fluoro-4-methoxybenzoic acid. nih.gov It is also commonly referred to by synonyms such as 3-Fluoro-p-anisic Acid. nih.govtcichemicals.com

Structurally, it is characterized by a carboxyl group (-COOH), a methoxy (B1213986) group (-OCH3) at the para-position (position 4), and a fluorine atom (-F) at the meta-position (position 3) relative to the carboxyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties. The presence of the fluorine atom and the methoxy group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. chemimpex.com

Below is a table summarizing its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | 3-fluoro-4-methoxybenzoic acid nih.gov |

| Synonym | 3-Fluoro-p-anisic Acid nih.govtcichemicals.com |

| CAS Number | 403-20-3 nih.gov |

| Molecular Formula | C8H7FO3 nih.gov |

| Molecular Weight | 170.14 g/mol nih.gov |

| Appearance | Off-white to light yellow solid powder chemimpex.com |

| Melting Point | 211-213 °C chemimpex.comchemicalbook.com |

Significance of Fluorine Substitution in Aromatic Carboxylic Acids for Research

The introduction of fluorine into organic molecules, particularly aromatic carboxylic acids, is a widely used strategy in modern drug design and materials science. nih.govmdpi.com The unique properties of the fluorine atom can profoundly influence a molecule's biological and chemical behavior. nih.gov

Key effects of fluorine substitution include:

Modulation of Physicochemical Properties : As the most electronegative element, fluorine's presence alters the electron distribution within a molecule. This can impact acidity (pKa), dipole moment, and chemical stability. acs.org

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's stability and bioavailability in biological systems. mdpi.com

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity (fat-solubility) of a molecule. benthamscience.com This can improve its ability to permeate biological membranes, which is a crucial factor for the efficacy of many drugs. nih.gov

Improved Binding Affinity : The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, meaning it can fit into enzyme receptors without causing significant steric hindrance. benthamscience.com Its electronic properties can lead to favorable electrostatic interactions with protein side chains, potentially increasing the binding affinity of a drug to its target. benthamscience.com

These combined effects have made fluorination a critical tool for chemists seeking to fine-tune the properties of organic compounds for specific applications. acs.org

Overview of Research Perspectives on 3-Fluoro-4-methoxybenzoic Acid

3-Fluoro-4-methoxybenzoic acid is a versatile building block utilized across several scientific disciplines due to its unique combination of functional groups. chemimpex.com Its reactivity and structural features make it a valuable starting material for more complex molecules.

Current and emerging research applications for this compound are summarized below:

| Research Area | Application of 3-Fluoro-4-methoxybenzoic acid |

| Pharmaceutical Development | Serves as a key intermediate in synthesizing a variety of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com It is a building block for potential treatments for Alzheimer's disease and for creating oxadiazole derivatives with antimicrobial properties. ossila.com |

| Agrochemicals | Used in the formulation of herbicides and pesticides. chemimpex.com Its structure contributes to the efficacy of crop protection products. chemimpex.com |

| Materials Science | Incorporated into the synthesis of advanced polymers and resins. chemimpex.com The presence of fluorine can impart enhanced thermal stability and chemical resistance to the resulting materials. chemimpex.com |

| Organic Synthesis | Acts as a versatile reagent, allowing researchers to efficiently create more complex molecules. chemimpex.com It can be readily converted into other reactive intermediates, such as benzoyl chlorides via reaction with thionyl chloride, to facilitate reactions like Friedel-Crafts acylation. ossila.com |

The ongoing exploration into the unique properties of fluorinated compounds ensures that 3-Fluoro-4-methoxybenzoic acid will continue to be a relevant and important molecule in scientific research, with potential for new applications in fields like organic electronics.

Structure

3D Structure

Properties

Molecular Formula |

C8H6FO3- |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-fluoro-4-methoxybenzoate |

InChI |

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)/p-1 |

InChI Key |

UPWMPIKNUXTWFP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])F |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methoxybenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 3-fluoro-4-methoxybenzoic acid, readily undergoing reactions typical of this functional group, such as esterification and amidation. ossila.com

Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. numberanalytics.commasterorganicchemistry.com The mechanism involves several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. numberanalytics.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. numberanalytics.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. numberanalytics.commasterorganicchemistry.com

For 3-fluoro-4-methoxybenzoic acid, this reaction provides a straightforward route to various ester derivatives. For instance, its reaction with alcohols under acidic conditions, such as with sulfuric acid, will produce the corresponding 3-fluoro-4-methoxybenzoate esters. ossila.comevitachem.com The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction. numberanalytics.com

Table 1: Examples of Fischer Esterification of 3-Fluoro-4-methoxybenzoic Acid

| Alcohol (R'-OH) | Ester Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 3-fluoro-4-methoxybenzoate | H₂SO₄ (catalyst), heat |

The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid can also be converted into an amide. Direct reaction with an amine is generally not efficient and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first to facilitate the reaction. luxembourg-bio.comdiva-portal.org

A common method involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating 3-fluoro-4-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ossila.comresearchgate.net The resulting 3-fluoro-4-methoxybenzoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding N-substituted amides. researchgate.net

Alternatively, various coupling reagents can be employed to mediate the direct amidation of the carboxylic acid with an amine under milder conditions. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts activate the carboxylic acid to form an active ester intermediate, which then reacts with the amine. luxembourg-bio.com These methods are widely used in the synthesis of complex molecules, including pharmaceuticals. diva-portal.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine

The presence of the fluorine atom on the aromatic ring opens up another major avenue of reactivity: nucleophilic aromatic substitution (SNAr). ossila.com Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of electron-withdrawing groups can activate the ring for such reactions. wikipedia.org

In the context of SNAr reactions, the fluorine atom plays a dual role. Firstly, due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comcore.ac.uk This effect decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com The fluorine atom, being ortho to the carboxylic acid and meta to the methoxy (B1213986) group, activates the ring towards nucleophilic attack.

ipso-Substitution refers to a substitution reaction where the entering group takes the position of the leaving group on the aromatic ring. In the case of 3-fluoro-4-methoxybenzoic acid, the fluorine atom can be displaced by carbon nucleophiles, such as those derived from organometallic reagents like organolithium or Grignard reagents. researchgate.netresearchgate.net

Studies have shown that unprotected ortho-fluoro and ortho-methoxy benzoic acids can undergo SNAr reactions with organolithium and Grignard reagents. researchgate.netresearchgate.net These reactions proceed via a proposed pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination mechanism to displace the fluorine atom. researchgate.net This allows for the formation of a new carbon-carbon bond at the C3 position of the benzoic acid derivative. For example, reacting 3-fluoro-4-methoxybenzoic acid with an arylmagnesium bromide could yield a biphenyl (B1667301) derivative. researchgate.net

Table 2: Hypothetical ipso-Substitution Reactions

| Organometallic Reagent | Product |

|---|---|

| Phenyllithium | 3-phenyl-4-methoxybenzoic acid |

A particularly useful application of SNAr reactions on fluoroaromatic compounds is the synthesis of anthranilic acid (2-aminobenzoic acid) derivatives. researchgate.netacs.orgcore.ac.uk These compounds are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. core.ac.uk

Reacting 3-fluoro-4-methoxybenzoic acid with a lithium amide (LiNR₂) can lead to the displacement of the fluorine atom by the amino group, yielding an N-substituted 3-amino-4-methoxybenzoic acid. researchgate.netacs.org This reaction proceeds under relatively mild conditions and in the absence of a metal catalyst. researchgate.net The use of unprotected benzoic acids in these reactions is advantageous as it eliminates the need for protection and deprotection steps of the carboxylic acid group. researchgate.netresearchgate.net For example, the reaction of 2-fluorobenzoic acids with lithium amides has been shown to be an effective method for preparing N-arylanthranilic acids. acs.org

Mechanistic Investigations of Directed ortho-Metalation and Regioselectivity Control

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 3-fluoro-4-methoxybenzoic acid, the directing metalation group (DMG) is the carboxylic acid, which, upon deprotonation to the carboxylate, directs lithiation to the adjacent ortho positions. The methoxy group and the fluorine atom also exert directing effects, leading to a competitive scenario for regioselectivity.

The carboxylate group is a moderately strong DMG, while the methoxy group is also a significant director. The fluorine atom, being a weak DMG, has a lesser but still influential role. The ultimate site of metalation depends on the specific reaction conditions, such as the base used and the temperature, which can favor either kinetic or thermodynamic control. iitd.ac.inwikipedia.orglibretexts.org

Under typical kinetically controlled conditions, using a strong, non-coordinating base at low temperatures, deprotonation is likely to occur at the most acidic C-H bond. The electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent C-H bond at the C-2 position, making it a primary target for lithiation. The carboxylate at C-1 also directs to the C-2 position.

Conversely, under thermodynamic control, which involves higher temperatures and potentially reversible metalation, the most stable lithiated intermediate will be favored. In 3-fluoro-4-methoxybenzoic acid, the directing effects of the carboxylate and methoxy groups can cooperate to direct metalation. The methoxy group at C-4 directs to the C-5 position, while the carboxylate at C-1 directs to the C-2 and C-6 positions. The fluorine at C-3 can also influence the regioselectivity. In meta-substituted benzoic acids with both fluoro and methoxy groups, a complementarity of directing effects can be observed. researchgate.net

Table 1: Regioselectivity in the Metalation of Substituted Benzoic Acids

| Substituents | Base/Conditions | Major Lithiation Position | Control Type | Reference |

| 4-Fluoro | sBuLi/TMEDA, -78 °C | 2 | Kinetic | unblog.fr |

| 4-Fluoro | LTMP, -78 °C | 3 | Thermodynamic | unblog.fr |

| 2-Methoxy | s-BuLi/TMEDA, -78 °C | 6 | Kinetic | acs.org |

| 2-Methoxy | n-BuLi/t-BuOK | 3 | Thermodynamic | acs.org |

| 3-Fluoro-4-methoxy | Varies | 2 or 5 | Dependent on conditions | Inferred from researchgate.netunblog.fr |

Decarboxylation Mechanisms in Related Aromatic Systems

The decarboxylation of aromatic carboxylic acids, including fluorinated derivatives, can proceed through several mechanistic pathways, often requiring elevated temperatures or the presence of a catalyst. The stability of the resulting aryl anion or radical intermediate is a key factor in the reaction's feasibility.

One common mechanism involves the formation of a copper(I) salt of the benzoic acid, followed by a protodecarboxylation or a halodecarboxylation. More recent advancements have utilized photoredox catalysis to facilitate decarboxylation under milder conditions. rsc.org In these systems, a photosensitizer, upon excitation by visible light, can induce the formation of an aroyloxy radical from the corresponding carboxylate. rsc.org This radical can then undergo decarboxylation to form an aryl radical, which can be trapped by a suitable reagent. rsc.org

For instance, copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids has been achieved at mild temperatures through a ligand-to-metal charge transfer (LMCT) enabled radical decarboxylative carbometalation, which leads to a high-valent arylcopper(III) complex that facilitates reductive elimination. organic-chemistry.org Another approach involves the visible light-mediated decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then participate in further reactions. rsc.org

Influence of the Fluorine Atom on Reaction Kinetics and Stereoselectivity

The fluorine atom at the 3-position of 3-fluoro-4-methoxybenzoic acid exerts a significant influence on the molecule's reactivity through both electronic and steric effects. These effects can alter reaction rates and control the stereochemical outcome of reactions.

Kinetic Resolution Studies for Chiral Fluorinated Compounds

While specific kinetic resolution studies on 3-fluoro-4-methoxybenzoic acid are not extensively documented, the synthesis of chiral fluorinated compounds is a significant area of research. escholarship.org The principles of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, can be applied to derivatives of 3-fluoro-4-methoxybenzoic acid to produce enantiomerically enriched products. For example, the synthesis of chiral β-fluoroalkyl β-amino acid derivatives has been achieved through palladium-catalyzed hydrogenation, highlighting the potential for creating chiral centers in fluorinated molecules. dicp.ac.cn Biocatalytic methods, using enzymes like aldolases, have also been employed for the synthesis of chiral organofluorines. escholarship.org

Electronic and Steric Effects of Fluorine Substitution on Reactivity

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid group and influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. The fluorine atom also possesses a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). In the case of fluorine, the inductive effect generally outweighs the resonance effect.

The position of the fluorine atom is crucial. In 3-fluoro-4-methoxybenzoic acid, the fluorine atom is meta to the carboxylic acid group and ortho to the methoxy group. Its inductive effect will increase the acidity of the carboxylic acid. The fluorine's electron-withdrawing nature can also impact the reactivity of the aromatic ring in substitution reactions. researchgate.netvulcanchem.com

Sterically, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its steric hindrance is generally considered minimal compared to other halogens. rsc.org However, even this small steric presence can influence the conformation of the molecule and the approach of reagents, thereby affecting stereoselectivity. rsc.org

Table 2: Electronic Properties of Fluorine

| Effect | Description | Impact on Reactivity |

| Inductive (-I) | Strong electron withdrawal through the sigma bond. | Increases acidity of the carboxylic acid; deactivates the ring towards electrophilic substitution. |

| Resonance (+R) | Weak electron donation to the pi system. | Can partially offset the deactivating inductive effect. |

Intermolecular Interactions and Hydrogen Bonding in Fluorinated Benzoic Acids

The crystal structure and intermolecular interactions of fluorinated benzoic acids are significantly influenced by hydrogen bonding and, in some cases, halogen bonding. In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 4 Methoxybenzoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and fingerprint vibrational modes of the molecule. In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers.

The experimental IR and Raman spectra of 3-Fluoro-4-methoxybenzoic acid exhibit characteristic vibrations corresponding to its constituent parts: the carboxylic acid, the methoxy (B1213986) group, the carbon-fluorine bond, and the substituted benzene (B151609) ring.

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band is anticipated in the IR spectrum, typically in the 2500–3300 cm⁻¹ range, which is characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong, sharp band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-ether methoxy group typically appear in the 1250-1280 cm⁻¹ and 1020-1040 cm⁻¹ regions, respectively.

C-F Stretching: A strong band associated with the carbon-fluorine bond stretch is expected in the range of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic ring C=C stretching modes appear as a series of bands between 1400 and 1610 cm⁻¹.

While detailed experimental spectra for this specific molecule are not widely published, analysis of related compounds like 3,5-dimethyl-4-methoxybenzoic acid nih.gov and various trifluorobenzoic acids researchgate.net provides a reliable framework for these assignments. A research study focused on creating 1,3,4-oxadiazole (B1194373) derivatives utilized 3-fluoro-4-methoxybenzoic acid as a starting material, confirming its structure and functional groups via IR spectroscopy before subsequent reactions. researchgate.net

Table 1: Representative Vibrational Modes for 3-Fluoro-4-methoxybenzoic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (dimer) | 2500-3300 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| C-H stretch (methoxy) | 2850-2960 | IR, Raman |

| C=O stretch | 1680-1710 | IR |

| Aromatic C=C stretch | 1400-1610 | IR, Raman |

| C-F stretch | 1200-1300 | IR |

| Asymmetric C-O-C stretch | 1250-1280 | IR |

| Symmetric C-O-C stretch | 1020-1040 | IR |

To achieve precise vibrational assignments, experimental IR and Raman data are correlated with theoretical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies and intensities of substituted benzoic acids. nih.govresearchgate.net Studies on similar molecules, such as 2,3,4-trifluorobenzoic acid and 2,3,6-trifluorobenzoic acid, demonstrate that calculations are typically performed on a dimeric model of the molecule to accurately represent the strong intermolecular hydrogen bonding present in the solid state. researchgate.netchemicalbook.comsigmaaldrich.comnih.gov

This computational approach involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the unambiguous assignment of complex vibrations in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and multidimensional NMR spectra provides definitive structural proof.

The ¹H NMR spectrum of 3-Fluoro-4-methoxybenzoic acid is expected to show four distinct signals: three from the aromatic protons and one from the methoxy group protons.

Methoxy Protons (-OCH₃): A singlet integrating to three protons, expected around δ 3.9 ppm.

Aromatic Protons (Ar-H): The three protons on the aromatic ring (H-2, H-5, and H-6) will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by coupling to each other and to the fluorine atom.

H-2: Expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom at C-3 (meta-coupling, J ≈ 6-8 Hz).

H-5: Expected to be a doublet due to coupling with H-6 (meta-coupling, J ≈ 2-3 Hz). It will also show a smaller coupling to the fluorine atom (para-coupling, J ≈ 1-2 Hz).

H-6: Expected to be a doublet of doublets due to coupling with H-2 (ortho-coupling, J ≈ 8-9 Hz) and H-5 (meta-coupling, J ≈ 2-3 Hz).

Table 2: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-methoxybenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | ~13.0 | broad singlet | - |

| H-2 | 7.7-7.9 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 6-8 |

| H-6 | 7.6-7.8 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-5 | 7.1-7.3 | d | ⁵J(H-F) ≈ 1-2, ⁴J(H-H) ≈ 2-3 |

| OCH₃ | ~3.9 | singlet | - |

The ¹³C NMR spectrum will display eight signals corresponding to the eight unique carbon atoms in the molecule. The fluorine atom will induce splitting (C-F coupling) in the signals of nearby carbons, which is highly diagnostic. Commercial suppliers and chemical databases confirm the availability of ¹³C NMR data for this compound. chemicalbook.com

Carboxyl Carbon (C=O): Expected around δ 165-167 ppm.

Aromatic Carbons:

C-4 (bearing OCH₃): Expected around δ 155-158 ppm, split into a doublet by the adjacent fluorine (²J(C-F)).

C-3 (bearing F): Expected around δ 150-153 ppm, showing a large one-bond C-F coupling constant (¹J(C-F) ≈ 240-250 Hz).

Other Aromatic Carbons (C-1, C-2, C-5, C-6): Expected in the range of δ 110-130 ppm, with varying degrees of C-F coupling.

Methoxy Carbon (-OCH₃): Expected around δ 56 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-methoxybenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C=O | 165-167 | small ⁴J(C-F) |

| C-3 | 150-153 | large ¹J(C-F) |

| C-4 | 155-158 | ²J(C-F) |

| C-1 | 122-125 | ³J(C-F) |

| C-2 | 115-118 | ²J(C-F) |

| C-6 | 127-130 | ⁴J(C-F) |

| C-5 | 112-115 | ³J(C-F) |

| OCH₃ | ~56 | no C-F coupling |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are employed for definitive and unambiguous assignment of all signals, especially for complex structures. For a molecule like 3-Fluoro-4-methoxybenzoic acid, these techniques confirm the proposed assignments from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-coupled. For this molecule, it would definitively confirm the coupling between H-2 and H-6, as well as between H-5 and H-6, visually mapping the connectivity of the aromatic protons. The application of COSY has been noted for the analysis of similar molecules like 3-fluorobenzoic acid. up.ac.za

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon atom. An HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton (H-2, H-5, H-6) and the methoxy protons to their corresponding carbon signals (C-2, C-5, C-6, and -OCH₃) in the ¹³C spectrum. This allows for the certain assignment of the protonated carbons in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For 2-fluoro-4-methoxybenzoic acid, the molecular formula is C₈H₇FO₃. The theoretical or calculated monoisotopic mass is determined by summing the masses of the most abundant isotopes of each constituent element. HRMS analysis of this compound would be expected to yield an m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thus confirming its elemental formula. scispace.com

While specific experimental HRMS data for 2-fluoro-4-methoxybenzoic acid is not widely published in readily available literature, analysis of a closely related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid (C₉H₇FO₄), demonstrates the power of the technique. In one study, the calculated mass for the molecular ion (M+) was 198.0328, while the experimentally found mass was 198.0331, providing unequivocal confirmation of its formula. nih.gov This illustrates the precision of HRMS in structural elucidation.

Table 1: Theoretical Mass Data for 2-Fluoro-4-methoxybenzoic Acid

| Parameter | Value |

| Molecular Formula | C₈H₇FO₃ |

| Monoisotopic Mass (Calculated) | 170.03792 u |

| Average Mass | 170.138 g/mol |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides profound insights into the molecular properties of 2-fluoro-4-methoxybenzoic acid, complementing experimental data. These theoretical models are crucial for understanding electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. tandfonline.com By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties. ajchem-a.commdpi.com

For 2-fluoro-4-methoxybenzoic acid, DFT calculations would reveal the spatial arrangement of atoms that corresponds to the lowest energy state. The calculations would detail bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzoic acids, the carboxylic acid group is often found to be non-coplanar with the benzene ring, with dihedral angles ranging from 20 to 25 degrees, a feature that influences crystal packing. The presence of the ortho-fluoro substituent and the para-methoxy group creates a unique electronic environment, influencing the geometry and stability of the molecule. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group establish a "push-pull" system that affects electron density distribution across the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For a related compound, 2-fluoro-3-hydroxy-4-methoxybenzaldehyde (B1330718), DFT calculations at the M06/6-311G(d,p) level determined a HOMO energy of -6.12 eV and a LUMO energy of -1.98 eV, resulting in an energy gap of 4.14 eV. Similar calculations for 2-fluoro-4-methoxybenzoic acid would elucidate its electronic properties and reactivity profile. The distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Data from a Related Aromatic Compound

| Parameter | Energy (eV) |

| E_HOMO | -6.12 |

| E_LUMO | -1.98 |

| Energy Gap (ΔE) | 4.14 |

| Data for 2-fluoro-3-hydroxy-4-methoxybenzaldehyde for illustrative purposes. |

Natural Bond Orbital (NBO) and Natural Population Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs). uni-muenchen.dewisc.edu It examines charge transfer and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

For 2-fluoro-4-methoxybenzoic acid, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the methoxy group and the carboxylic acid into the aromatic ring. It would also detail the polarization of the C-F, C=O, and O-H bonds. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. nih.gov This analysis would reveal the electron-withdrawing effect of the fluorine atom and the electron-donating resonance effect of the methoxy group, providing quantitative data on intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.comacs.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack (e.g., by protons or other positive species). In 2-fluoro-4-methoxybenzoic acid, these regions would be concentrated around the oxygen atoms of the carbonyl and methoxy groups. actascientific.comtandfonline.com

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive region. actascientific.com

Green regions represent neutral or near-zero potential.

The MEP surface provides a comprehensive picture of charge distribution and is invaluable for understanding hydrogen bonding and other non-covalent interactions that govern molecular recognition and reactivity. researchgate.net

Supramolecular Synthon Based Fragment Approach (SBFA) in Crystal Engineering Research

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by understanding and controlling intermolecular interactions. researchgate.net A key concept in this field is the "supramolecular synthon," which are robust and predictable non-covalent interactions that act as reliable building blocks for crystal structures. iisc.ac.in

For carboxylic acids, the most common and robust supramolecular synthon is the hydrogen-bonded cyclic dimer, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds. researchgate.net The Supramolecular Synthon Based Fragment Approach (SBFA) is a method used in high-resolution charge density studies. It allows for the transferability of multipole charge density parameters from a library of known synthons to a larger molecule, enabling the generation of accurate electron density maps for complex systems. nih.govacs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of 3-fluoro-4-methoxybenzoic acid. This powerful computational tool is instrumental in the investigation of intermolecular interactions within a crystal lattice, providing a quantitative breakdown of the close contacts that dictate the supramolecular architecture.

Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, partitioning the space into regions where the contribution of a specific molecule's electron density is dominant. This analysis allows for the visualization and quantification of various intermolecular interactions, such as hydrogen bonds and van der Waals forces. The results are often presented through 2D "fingerprint plots," which summarize the prevalence and nature of different types of atomic contacts.

While detailed findings for 3-fluoro-4-methoxybenzoic acid are not available, studies on structurally related molecules offer insights into the expected interactions. For instance, research on other fluorinated and methoxy-substituted benzoic acids reveals common motifs. Typically, carboxylic acids form strong O–H···O hydrogen-bonded dimers. The presence of a fluorine atom can introduce C–H···F and F···F contacts, while the methoxy group can participate in C–H···O interactions.

In the absence of specific experimental data for 3-fluoro-4-methoxybenzoic acid, a detailed quantitative analysis of its intermolecular contacts cannot be provided. Such an analysis would require crystallographic information file (CIF) from a single-crystal X-ray diffraction study of the compound, which is not publicly available at this time.

For illustrative purposes, a hypothetical breakdown of intermolecular contacts for a similar benzoic acid derivative, based on published analyses of related structures, might look like the following:

| Interaction Type | Percentage Contribution |

| H···H | 40 - 50% |

| O···H/H···O | 20 - 30% |

| C···H/H···C | 10 - 15% |

| F···H/H···F | 5 - 10% |

| C···C | 3 - 7% |

| Other (e.g., F···O) | < 5% |

Note: The table above is a generalized representation for a related molecule and does not represent actual data for 3-fluoro-4-methoxybenzoic acid.

Further experimental work involving the crystallization and subsequent X-ray diffraction analysis of 3-fluoro-4-methoxybenzoic acid is necessary to perform a detailed Hirshfeld surface analysis and accurately quantify the intermolecular interactions governing its crystal packing.

Research Trajectories and Applications of 3 Fluoro 4 Methoxybenzoic Acid in Chemical Sciences

Applications in Medicinal Chemistry Research and Drug Discovery Building Blocks

3-Fluoro-4-methoxybenzoic acid serves as a valuable scaffold in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine and methoxy (B1213986) substituents. These groups can modulate the compound's electronic character, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. researchgate.net

Synthesis of Bioactive Heterocyclic Compounds (e.g., Oxadiazoles)

A prominent application of 3-fluoro-4-methoxybenzoic acid is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and antioxidant properties. researchgate.net The synthetic pathway typically begins with the conversion of 3-fluoro-4-methoxybenzoic acid into its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form 3-fluoro-4-methoxybenzohydrazide. researchgate.netossila.com This key hydrazide intermediate is then cyclized to form the oxadiazole ring.

One common method involves reacting the hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 5-(3-fluoro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thione. researchgate.net This thione can be further modified through N-aminomethylation or S-alkylation to generate a library of diverse derivatives. researchgate.net Alternatively, the hydrazide can be condensed with various carboxylic acids using a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. ossila.commdpi.com

General Synthesis Scheme for 1,3,4-Oxadiazole Derivatives:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Fluoro-4-methoxybenzoic acid | Esterification (e.g., SOCl₂, Methanol) | Methyl 3-fluoro-4-methoxybenzoate |

| 2 | Methyl 3-fluoro-4-methoxybenzoate | Hydrazine Hydrate | 3-Fluoro-4-methoxybenzohydrazide |

| 3a | 3-Fluoro-4-methoxybenzohydrazide | Carbon Disulfide, Base, then Acid | 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thione |

| 3b | 3-Fluoro-4-methoxybenzohydrazide | Various Carboxylic Acids, POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazoles |

This table illustrates a generalized synthetic route. Specific reaction conditions may vary.

Development of Precursors for Radiopharmaceuticals in Positron Emission Tomography (PET) Research

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of specific radiotracers to visualize and quantify biological processes in vivo. 3-Fluoro-4-methoxybenzoic acid has been identified as a key precursor in the synthesis of novel PET tracers. Specifically, it is used to create tracers targeting the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. acs.orgacs.org

Research has led to the development of (((S)-1-Carboxy-5-(3-fluoro-4-methoxybenzamido)pentyl)-carbamoyl)-L-glutamic Acid, a component of a promising PSMA PET tracer designated [18F]1c. acs.orgacs.org The synthesis involves coupling the 3-fluoro-4-methoxybenzoic acid moiety to a lysine-glutamate scaffold. The resulting precursor is then labeled with the positron-emitting isotope fluorine-18 (B77423). acs.org The presence of the electron-neutral 3-fluoro-4-methoxyphenyl group was found to be advantageous for achieving high tumor uptake. acs.org Studies comparing various fluorinated benzoic acids for PET imaging have shown that their substitution patterns significantly influence biodistribution and clearance rates. springermedizin.de While direct radiolabeling of benzoic acid derivatives can be challenging, the use of precursors like 3-fluoro-4-methoxybenzoic acid allows for the synthesis of complex, targeted radiopharmaceuticals. researchgate.net

Role as a Synthetic Intermediate in Specific Therapeutic Agent Design (e.g., Alzheimer's, Antimicrobial, Antituberculosis Research)

The structural framework of 3-fluoro-4-methoxybenzoic acid is a recurring motif in the design of agents targeting a variety of diseases.

Alzheimer's Disease: The compound is used as an intermediate in the synthesis of multi-target inhibitors for Alzheimer's disease. nih.gov For instance, it has been incorporated into ligustrazine derivatives through Fischer esterification. ossila.comnih.gov These hybrid molecules are designed to simultaneously modulate multiple pathological pathways associated with the disease.

Antimicrobial Research: As detailed in section 5.1.1, derivatives of 3-fluoro-4-methoxybenzoic acid, particularly 1,3,4-oxadiazoles, have been synthesized and screened for their antimicrobial activities. researchgate.netossila.com The inclusion of the 3-fluoro-4-methoxyphenyl moiety is a strategic design element aimed at enhancing the biological efficacy of these synthetic compounds. researchgate.net

Antituberculosis Research: 3-Fluoro-4-methoxybenzoic acid serves as a starting material for the synthesis of potent antituberculosis agents. ossila.com It is used to prepare the (3-fluoro-4-methoxyphenyl)methanol fragment, which is then incorporated into more complex molecules, such as analogues of the drug bedaquiline. These second-generation analogues are being developed to improve upon existing therapies for drug-resistant tuberculosis. Research into related structures, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, has also yielded compounds with significant activity against Mycobacterium tuberculosis. mdpi.com

Mechanistic Insights into the Influence of Fluorine Introduction on Ligand-Receptor Interactions

The introduction of a fluorine atom into a drug candidate, a strategy known as fluorination, can profoundly influence its interaction with a biological target. The fluorine atom in 3-fluoro-4-methoxybenzoic acid, positioned meta to the carboxylic acid, alters the molecule's properties in several key ways that affect ligand-receptor binding.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the acidity (pKa) of the carboxylic acid group and the electron distribution of the aromatic ring. This modulation of the electronic landscape can impact electrostatic and hydrogen bonding interactions within a receptor's binding pocket. nih.goviomcworld.com

Conformational Effects: The small size of the fluorine atom means it can often substitute for a hydrogen atom without creating significant steric hindrance. However, its presence can influence the preferred conformation of the molecule, which can be critical for achieving an optimal fit with the receptor.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability.

Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions. In some cases, the introduction of fluorine can lead to enhanced binding affinity. Structure-activity relationship (SAR) studies on related benzoic acid derivatives have shown that the position and number of fluorine substituents are critical for biological activity, with small changes often leading to significant differences in potency. iomcworld.comacs.org For example, in a series of dopamine (B1211576) D3 receptor ligands, the specific arrangement of substituents, including fluorine, was crucial for achieving high binding affinity and selectivity. nih.gov

Metabolomics Research and Identification in Biological Systems

Understanding the metabolic fate of a compound is crucial in drug development. While specific metabolomics studies on 3-fluoro-4-methoxybenzoic acid are not extensively documented, research on a series of closely related substituted benzoic acids in rats provides strong predictive insights. nih.gov The metabolism of these compounds is dominated by Phase II conjugation reactions, leading to either glucuronide esters or glycine (B1666218) conjugates. nih.gov The metabolic pathway chosen is largely determined by the physicochemical properties of the molecule. nih.gov Given its structure, 3-fluoro-4-methoxybenzoic acid would be expected to undergo similar conjugation pathways.

The identification and quantification of 3-fluoro-4-methoxybenzoic acid and its metabolites in biological systems like urine or plasma can be achieved using advanced analytical techniques. Methods developed for the detection of fluorinated benzoic acids in environmental water samples are highly relevant. mostwiedzy.plresearchgate.net These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to preconcentrate the analytes and remove interfering matrix components. mostwiedzy.plmathnet.ru Subsequent analysis is performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides the high sensitivity and specificity required for trace-level detection. mostwiedzy.plresearchgate.net Isotope dilution methods, using deuterated internal standards, can be employed for precise quantification. researchgate.net

Applications in Advanced Materials Science Research

Development of Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in optical data storage, computing, and communications has driven research into various organic molecules. ias.ac.in Chalcones, which are 1,3-diaryl-2-propene-1-one compounds, represent a notable class of organic materials investigated for their NLO capabilities. davidpublisher.comchemrevlett.com The synthesis of chalcone (B49325) derivatives often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. davidpublisher.com

3-Fluoro-4-methoxybenzoic acid is a key precursor in the synthesis of chalcones with potential NLO properties. For instance, it can be used to produce 3'-Fluoro-4'-methoxyacetophenone, a crucial intermediate for creating these chalcone derivatives. ossila.commdpi.comsemanticscholar.org The presence of the fluoro and methoxy groups on the phenyl ring can influence the molecule's electronic properties and crystal packing, which are critical factors for achieving a high second-order NLO response. davidpublisher.com

Furthermore, 3-Fluoro-4-methoxybenzoic acid can be converted into 2-fluoro-4-methoxybenzohydrazide, which is then used to synthesize 1,3,4-oxadiazole derivatives. ias.ac.in These oxadiazoles (B1248032), particularly those incorporating a 2-fluoro-4-methoxyphenyl moiety, have been investigated for their NLO properties. ias.ac.in An open-aperture z-scan experiment at 532 nm with 5 ns laser pulses on a series of such oxadiazoles revealed that a derivative containing bromine exhibited significant optical limiting behavior, a property useful for protecting optical sensors and for optical switching applications. ias.ac.in

Supramolecular Chemistry and Coordination Complex Formation (e.g., Thallium-Benzoate Complexes)

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Coordination polymers, which consist of metal ions linked by organic bridging ligands, are a significant area within this field. mdpi.combohrium.comresearchgate.net The structure and properties of these polymers are highly dependent on the nature of the metal ion and the organic linker. bohrium.com

While direct studies on thallium-benzoate complexes specifically involving 3-fluoro-4-methoxybenzoic acid are not extensively detailed in the provided results, the principles of coordination chemistry suggest its potential as a ligand. Benzoic acid and its derivatives are known to form complexes with various metal ions, including thallium. For example, thallium(III) benzoate (B1203000) has been used in chemical reactions, indicating the formation of a salt or complex between the thallium cation and the benzoate anion. google.com The synthesis of coordination polymers often utilizes carboxylic acid-containing ligands to bridge metal centers. bohrium.comresearchgate.net

The reactivity of arylboronic acids and their esters in cross-coupling reactions can be influenced by the presence of thallium salts, such as thallium(I) carbonate, which can facilitate these reactions. researchgate.net This indicates the interaction of thallium with organic acid derivatives, although not necessarily forming stable, isolated coordination complexes in all cases. The study of polymeric thallium(I) complexes with other organic ligands, such as dithiocarbamates, reveals the diverse coordination environments thallium can adopt, often involving secondary interactions that lead to the formation of higher-dimensional supramolecular structures. rcsi.science Given this precedent, 3-fluoro-4-methoxybenzoic acid, with its carboxylate group, could potentially form interesting coordination polymers with thallium, although specific research on this combination is needed. The formation of chiral zinc(II) coordination polymers using a derivative of 3-fluorobenzoic acid highlights the utility of fluorinated benzoic acids in creating complex, functional supramolecular architectures. acs.org

Synthesis of Mesogens for Liquid Crystal Applications

3-Fluoro-4-methoxybenzoic acid and its derivatives are important building blocks in the synthesis of mesogens, which are the fundamental components of liquid crystals. researchgate.netossila.com The incorporation of fluorine atoms into mesogenic molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior, which are critical for their application in liquid crystal displays (LCDs). researchgate.netbiointerfaceresearch.com

Researchers have synthesized various liquid crystalline compounds starting from 3-fluoro-4-methoxybenzoic acid. researchgate.net For example, it serves as a key starting material for producing three-ring esters that exhibit liquid crystalline properties. researchgate.net The presence of the lateral fluoro substituent can lead to a negative dielectric anisotropy, which is desirable for certain display modes. biointerfaceresearch.com

The synthesis of liquid crystals often involves the esterification of a substituted benzoic acid with a phenol (B47542) or hydroquinone (B1673460) derivative. biointerfaceresearch.com For instance, 2,3-difluoro-4-octyloxybenzoic acid has been esterified with hydroquinone to create a three-ring liquid crystal. biointerfaceresearch.com Similarly, derivatives of 3-fluoro-4-methoxybenzoic acid can be incorporated into various molecular architectures to generate materials with specific mesophases, such as nematic or smectic phases. researchgate.netrsc.org The formation of hydrogen-bonded liquid crystalline complexes between fluorinated benzoic acids and pyridine (B92270) derivatives has also been explored as a method to create novel mesogenic materials. rsc.org

The molecular structure of the mesogen, including the presence and position of substituents like fluorine, plays a crucial role in determining the type of liquid crystal phase and its temperature range. tandfonline.com For example, the replacement of a methoxy group with a trifluoromethoxy group in a biphenyl (B1667301) derivative was found to significantly lower the nematic-isotropic transition temperature. tandfonline.com This demonstrates the profound impact that fluorine substitution can have on the mesogenic properties of a molecule.

Table 1: Examples of Liquid Crystalline Compounds Derived from Fluorinated Benzoic Acids

| Starting Material/Core Structure | Resulting Compound Type | Observed Mesophase(s) | Reference(s) |

| 3-Fluoro-4-methoxybenzoic acid | Three-ring esters | Nematic | researchgate.net |

| 2,3-Difluoro-4-octyloxybenzoic acid | Three-ring ester with hydroquinone | Smectic B | biointerfaceresearch.com |

| 4-n-Alkoxyphenylpropiolic acids | - | Smectic | |

| 3-Fluoro-4-cyanophenoxy group | Various esters | Nematic | researchgate.net |

| 4-Cyano-4'-methoxybiphenyl (comparison) | Trifluorinated analogue | Monotropic Nematic | tandfonline.com |

| Chiral Fluoro-Substituted Benzoic Acid | Hydrogen-bonded complex with pyridine derivative | Blue Phase | rsc.org |

This table is generated based on the provided text and may not be exhaustive.

Incorporation into Immunoadjuvant Structures

Immunoadjuvants are substances that enhance the immune response to an antigen. The development of new and effective immunoadjuvants is crucial for improving the efficacy of vaccines and immunotherapies. ossila.com

While direct evidence for the incorporation of 3-fluoro-4-methoxybenzoic acid into immunoadjuvant structures is not explicitly detailed in the provided search results, a closely related compound, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of an immunoadjuvant for cancer immunotherapy. ossila.com This synthesis involves the reaction of 2-fluoro-4-hydroxybenzoic acid with polyphosphazene. ossila.com The process begins with the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the nucleophilic substitution of the deprotonated phenoxide from 2-fluoro-4-hydroxybenzoic acid. ossila.com

This example illustrates the potential for fluorinated benzoic acid derivatives to be used as components in the construction of complex immunomodulatory molecules. The fluorine atom can influence the chemical and physical properties of the resulting conjugate, potentially affecting its stability, solubility, and interaction with biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Fluoro-p-anisic Acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For fluorinated aromatic acids, trifluoroacetic acid (TFA) or fluorinated solvents may enhance reaction efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) is critical to isolate high-purity products. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC can identify intermediate byproducts .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : H and C NMR to confirm aromatic proton environments and fluorine-carbon coupling patterns.

- FTIR : Identify characteristic C-F (1100–1000 cm) and carboxylic acid O-H (2500–3300 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Cross-referencing with computational simulations (e.g., Gaussian for NMR chemical shifts) enhances accuracy .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–12) at 40°C, 60°C, and 80°C. Monitor degradation via HPLC-UV at regular intervals (0, 7, 14, 30 days). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. How can contradictory spectral data for fluorinated analogs of p-anisic acid be resolved in structural elucidation?

- Methodological Answer : Discrepancies in F NMR or MS data may arise from solvent effects or tautomeric equilibria. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. Validate findings with X-ray crystallography for definitive structural confirmation. For ambiguous MS fragments, employ tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and activation energies for fluorine displacement. Compare with experimental kinetic data (e.g., second-order rate constants) to validate computational models. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) .

Q. How do researchers systematically evaluate the biological activity of this compound against non-fluorinated analogs?

- Methodological Answer : Design a comparative assay panel:

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.

- Cellular Uptake : Use radiolabeled (F) analogs and PET imaging to quantify biodistribution.

- Toxicity : Compare IC values in mammalian cell lines (e.g., HEK293) via MTT assays.

Statistical analysis (ANOVA with post-hoc tests) identifies significant differences attributable to fluorination .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels (<0.1%).

- Establish Design Space: Optimize parameters (e.g., stoichiometry, reaction time) via response surface methodology (RSM).

- Use Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy for real-time monitoring .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer : Theoretical pKa values (calculated via COSMO-RS or SPARC) may differ due to solvation effects or intermolecular hydrogen bonding. Validate experimentally using potentiometric titration (GLP guidelines) in ionic strength-adjusted solutions. Compare with structurally similar fluorinated acids (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to identify trends .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC, Hill slope, and R values. For multiplex assays, apply false discovery rate (FDR) correction to adjust p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.